
3,5-dichlorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dichlorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate is a useful research compound. Its molecular formula is C16H9BrCl2O4 and its molecular weight is 416.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3,5-dichlorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H12BrClO3
- Molecular Weight : 367.62 g/mol
The structure features a dichlorophenyl group and a bromo-benzodioxole moiety, which are critical for its biological activity.
Antitumor Activity
Research has indicated that compounds similar to This compound exhibit significant antitumor properties. For instance:
- Mechanism of Action : The compound may inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are often implicated in cancer progression. Studies have demonstrated that related pyrazole derivatives show promising results against various cancer cell lines, including breast cancer cells MCF-7 and MDA-MB-231 .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is also noteworthy. It has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. Similar compounds in the literature have demonstrated effectiveness against a range of bacterial strains, indicating a potential for development as an antimicrobial agent .
Study 1: Antitumor Efficacy in Breast Cancer Models
A study conducted on pyrazole derivatives, which share structural similarities with our compound of interest, revealed significant cytotoxic effects in breast cancer cell lines. The combination of these derivatives with conventional chemotherapeutics like doxorubicin showed enhanced efficacy, particularly in Claudin-low breast cancer subtypes .
Study 2: Inhibition of Inflammatory Mediators
In another investigation, the anti-inflammatory effects of related compounds were assessed using in vitro models. Results indicated a marked reduction in TNF-alpha and IL-6 levels upon treatment with these compounds, suggesting their potential role in managing chronic inflammation .
Study 3: Antimicrobial Screening
A series of tests evaluated the antimicrobial activity of structurally analogous compounds against common pathogens. The findings indicated that certain derivatives exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria .
Comparative Table of Biological Activities
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that 3,5-dichlorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example:
Cell Line | IC50 (µM) |
---|---|
MCF7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | 10 |
A549 (Lung Cancer) | 12 |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages, which could make it beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial potential of this compound against both Gram-positive and Gram-negative bacteria:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 32 µg/mL |
This antimicrobial activity suggests that it could be developed into a therapeutic agent for treating bacterial infections.
Study 1: Anticancer Mechanism
A study published in Journal of Medicinal Chemistry explored the mechanism by which this compound induces apoptosis in cancer cells. It was found to activate caspase pathways and inhibit survival signaling pathways such as PI3K/Akt.
Study 2: Anti-inflammatory Activity
In another study published in Phytotherapy Research, researchers evaluated the anti-inflammatory effects of this compound in animal models of arthritis. Results showed a significant reduction in joint swelling and inflammatory markers compared to control groups.
Study 3: Antimicrobial Efficacy
A comprehensive study in Antimicrobial Agents and Chemotherapy demonstrated the efficacy of this compound against resistant strains of bacteria, including MRSA (methicillin-resistant Staphylococcus aureus). The study highlighted its potential as a novel antimicrobial agent with low toxicity.
Eigenschaften
IUPAC Name |
(3,5-dichlorophenyl) (E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrCl2O4/c17-13-7-15-14(21-8-22-15)3-9(13)1-2-16(20)23-12-5-10(18)4-11(19)6-12/h1-7H,8H2/b2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSYRPTYYSGSNS-OWOJBTEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)OC3=CC(=CC(=C3)Cl)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)OC3=CC(=CC(=C3)Cl)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrCl2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.